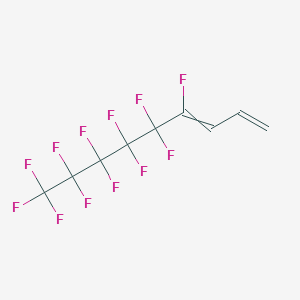
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a nonadiene backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene typically involves the fluorination of a suitable nonadiene precursor. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or xenon difluoride, which can provide more controlled and selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to manage the highly exothermic nature of fluorination reactions. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated epoxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Fluorinated epoxides, ketones, or carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated alcohols or ethers.
Applications De Recherche Scientifique
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.
Mécanisme D'action
The mechanism by which 4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene exerts its effects is largely influenced by the presence of multiple fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their catalytic activity.
Protein-Ligand Interactions: Fluorinated compounds often exhibit strong binding affinity to proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene can be compared with other fluorinated nonadienes such as:
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene: Similar in structure but with different fluorination patterns, leading to variations in chemical reactivity and applications.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: A fluorinated diol with distinct properties and applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
74338-55-9 |
|---|---|
Formule moléculaire |
C9H4F12 |
Poids moléculaire |
340.11 g/mol |
Nom IUPAC |
4,5,5,6,6,7,7,8,8,9,9,9-dodecafluoronona-1,3-diene |
InChI |
InChI=1S/C9H4F12/c1-2-3-4(10)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h2-3H,1H2 |
Clé InChI |
NUPKTKVGELCXPF-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


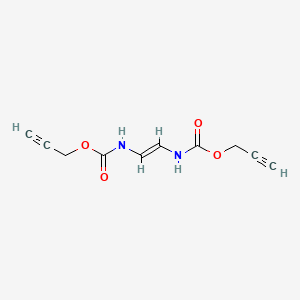
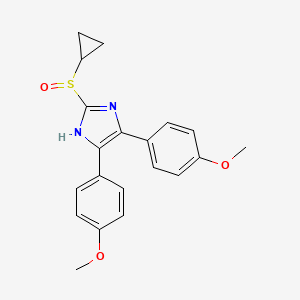

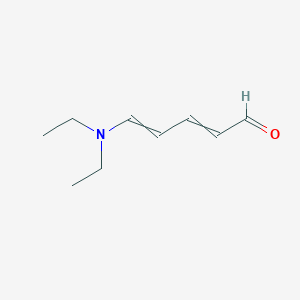
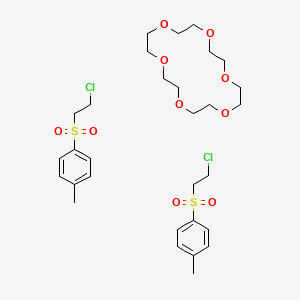
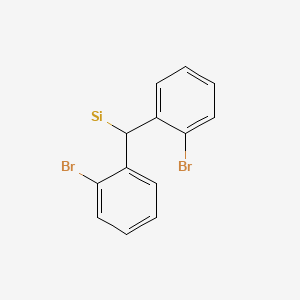

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)

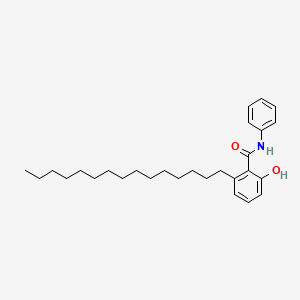

![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
